molecular formula C7H5BrFNO3 B12863196 3-Bromo-2-fluoro-5-nitrobenzyl alcohol

3-Bromo-2-fluoro-5-nitrobenzyl alcohol

Cat. No.: B12863196
M. Wt: 250.02 g/mol
InChI Key: RCZLXZRGIMIRDJ-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-nitrobenzyl alcohol is an organic compound with the molecular formula C7H5BrFNO3 It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-nitrobenzyl alcohol typically involves multi-step reactions starting from commercially available precursors. One common method includes:

    Bromination: The addition of a bromine atom to the benzene ring.

    Reduction: The reduction of the nitro group to an amine, followed by further functionalization to introduce the alcohol group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-nitrobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a carbonyl group.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of 3-Bromo-2-fluoro-5-nitrobenzaldehyde.

    Reduction: Formation of 3-Bromo-2-fluoro-5-aminobenzyl alcohol.

    Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-fluoro-5-nitrobenzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-nitrobenzyl alcohol involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the benzene ring can influence its reactivity and binding affinity to these targets. The compound may exert its effects through pathways involving oxidative stress, inhibition of enzyme activity, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-nitrobenzyl alcohol: Similar structure but lacks the bromine atom.

    3-Bromo-5-nitrobenzyl alcohol: Similar structure but lacks the fluorine atom.

    2-Bromo-5-fluoro-3-nitrobenzyl alcohol: Similar structure but with different substitution pattern.

Uniqueness

3-Bromo-2-fluoro-5-nitrobenzyl alcohol is unique due to the specific combination of bromine, fluorine, and nitro groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H5BrFNO3

Molecular Weight

250.02 g/mol

IUPAC Name

(3-bromo-2-fluoro-5-nitrophenyl)methanol

InChI

InChI=1S/C7H5BrFNO3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-2,11H,3H2

InChI Key

RCZLXZRGIMIRDJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)F)Br)[N+](=O)[O-]

Origin of Product

United States

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